molecular formula C6H8N2O2 B13746227 Acetamide, N-(4-methyl-2-oxazolyl) CAS No. 35629-36-8

Acetamide, N-(4-methyl-2-oxazolyl)

Cat. No.: B13746227
CAS No.: 35629-36-8
M. Wt: 140.14 g/mol
InChI Key: KRQWFVYRQYTWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(4-methyl-2-oxazolyl): is an organic compound that belongs to the class of acetamides It features a five-membered oxazole ring substituted with a methyl group at the 4-position and an acetamide group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(4-methyl-2-oxazolyl) typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 2-aminothiophenol with cyanoacetamide derivatives under solvent-free conditions and without any catalyst . This method yields the desired acetamide derivative through a series of functionalization steps.

Industrial Production Methods: Industrial production of Acetamide, N-(4-methyl-2-oxazolyl) may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(4-methyl-2-oxazolyl) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under mild conditions.

Major Products Formed:

    Oxidation: Oxazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted oxazole compounds.

Scientific Research Applications

Chemistry: In chemistry, Acetamide, N-(4-methyl-2-oxazolyl) is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicine, derivatives of Acetamide, N-(4-methyl-2-oxazolyl) are explored for their pharmacological effects. They are evaluated for their potential use in drug development, particularly in targeting specific enzymes and receptors.

Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. It finds applications in the production of dyes, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-methyl-2-oxazolyl) involves its interaction with specific molecular targets. The oxazole ring and acetamide group play crucial roles in binding to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s mechanism of action is studied to understand its potential therapeutic applications and to design more effective derivatives.

Comparison with Similar Compounds

  • Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)
  • Acetamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)

Comparison: Compared to its similar compounds, Acetamide, N-(4-methyl-2-oxazolyl) is unique due to its specific substitution pattern on the oxazole ring. This structural difference can influence its chemical reactivity and biological activity. For instance, the presence of a methyl group at the 4-position of the oxazole ring may enhance its binding affinity to certain biological targets, making it a more potent compound in specific applications .

Properties

CAS No.

35629-36-8

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

N-(4-methyl-1,3-oxazol-2-yl)acetamide

InChI

InChI=1S/C6H8N2O2/c1-4-3-10-6(7-4)8-5(2)9/h3H,1-2H3,(H,7,8,9)

InChI Key

KRQWFVYRQYTWRH-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.